molecular formula C17H19NO3S B6372728 5-Methyl-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol CAS No. 1261960-90-0

5-Methyl-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-3-ol

Cat. No.: B6372728
CAS No.: 1261960-90-0
M. Wt: 317.4 g/mol
InChI Key: KOWXBFXHRRBMCZ-UHFFFAOYSA-N
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Description

5-Methyl-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol is a complex organic compound characterized by a biphenyl core substituted with a methyl group, a pyrrolidinylsulfonyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol typically involves multiple steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and an aryl halide.

    Introduction of the Pyrrolidinylsulfonyl Group: This step involves the sulfonylation of the biphenyl intermediate with pyrrolidine and a sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial for maintaining consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 5-Methyl-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-one.

    Reduction: Formation of 5-Methyl-4’-(pyrrolidin-1-ylthio)-[1,1’-biphenyl]-3-ol.

    Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

5-Methyl-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the context of its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 5-Methyl-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol exerts its effects is largely dependent on its interaction with molecular targets. The pyrrolidinylsulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxyl group can form hydrogen bonds with biological targets, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4’-(Pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol: Lacks the methyl group, which may affect its reactivity and binding properties.

    5-Methyl-4’-(morpholin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol: Contains a morpholine ring instead of pyrrolidine, potentially altering its biological activity.

    5-Methyl-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-2-ol: The position of the hydroxyl group is different, which can influence its chemical and biological properties.

Uniqueness

The unique combination of the methyl group, pyrrolidinylsulfonyl group, and hydroxyl group in 5-Methyl-4’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-3-ol provides a distinct set of chemical and biological properties that differentiate it from similar compounds

Properties

IUPAC Name

3-methyl-5-(4-pyrrolidin-1-ylsulfonylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-13-10-15(12-16(19)11-13)14-4-6-17(7-5-14)22(20,21)18-8-2-3-9-18/h4-7,10-12,19H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWXBFXHRRBMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684069
Record name 5-Methyl-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261960-90-0
Record name 5-Methyl-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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